2-(ピペラジン-1-イル)シクロヘキサノール

説明

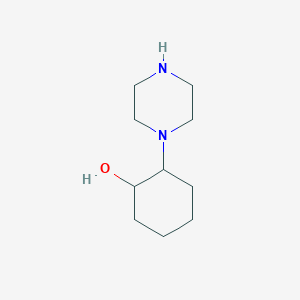

2-(Piperazin-1-yl)cyclohexanol is a chemical compound characterized by the presence of a piperazine ring and a cyclohexanol group. This compound has garnered attention in various fields of research, including drug design, analytical chemistry, and organic synthesis.

科学的研究の応用

2-(Piperazin-1-yl)cyclohexanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug design, particularly in the development of new therapeutic agents.

Industry: The compound is used in the production of various chemical products and as a reagent in analytical chemistry.

作用機序

- PNT is an antimicrobial agent synthesized to combat bacterial infections. Its primary targets include strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

- One of the mechanisms underlying PNT’s antimicrobial activity is the inhibition of DNA gyrase, an enzyme involved in DNA replication and repair .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

2-(Piperazin-1-yl)cyclohexanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, it has been shown to interact with various receptors and ion channels, influencing their activity and modulating cellular responses .

Cellular Effects

The effects of 2-(Piperazin-1-yl)cyclohexanol on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Piperazin-1-yl)cyclohexanol has been shown to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission . This modulation can lead to changes in neuronal excitability and synaptic plasticity. Furthermore, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis, indicating its potential impact on cancer cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 2-(Piperazin-1-yl)cyclohexanol involves several key interactions at the molecular level. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced. Additionally, 2-(Piperazin-1-yl)cyclohexanol has been shown to interact with ion channels, altering their conductance and affecting cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperazin-1-yl)cyclohexanol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(Piperazin-1-yl)cyclohexanol can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 2-(Piperazin-1-yl)cyclohexanol vary with different dosages in animal models. At lower doses, it has been observed to exhibit anxiolytic and antidepressant-like effects, likely due to its modulation of neurotransmitter systems . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

2-(Piperazin-1-yl)cyclohexanol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It undergoes phase I and phase II metabolism, resulting in the formation of several metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, 2-(Piperazin-1-yl)cyclohexanol has been shown to affect metabolic flux and metabolite levels, further highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Piperazin-1-yl)cyclohexanol within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins can influence its bioavailability and distribution within the body. These interactions play a crucial role in determining the compound’s pharmacokinetic properties and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Piperazin-1-yl)cyclohexanol is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2-(Piperazin-1-yl)cyclohexanol can influence its interactions with biomolecules and its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)cyclohexanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for 2-(Piperazin-1-yl)cyclohexanol are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-(Piperazin-1-yl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazine derivatives and oxidized cyclohexanol compounds.

類似化合物との比較

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its potential as an acetylcholinesterase inhibitor, particularly in the treatment of Alzheimer’s disease.

Piperaquine: An antimalarial agent that shares the piperazine ring structure and is used in combination therapies.

Uniqueness: 2-(Piperazin-1-yl)cyclohexanol is unique due to its combination of a piperazine ring and a cyclohexanol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

生物活性

2-(Piperazin-1-yl)cyclohexanol, also known as (1S,2S)-2-Piperazin-1-yl-cyclohexanol, is a chiral compound featuring a piperazine ring attached to a cyclohexanol moiety. This unique structure has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structural formula of 2-(Piperazin-1-yl)cyclohexanol can be represented as follows:

This compound possesses a hydroxyl group (-OH) that contributes to its biological interactions. The piperazine ring is known for its ability to interact with various receptors and enzymes, potentially influencing neurotransmitter systems and other biological pathways.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of 2-(Piperazin-1-yl)cyclohexanol against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 | |

| Listeria monocytogenes | 8 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Listeria monocytogenes.

Antiviral Activity

The antiviral potential of 2-(Piperazin-1-yl)cyclohexanol has also been explored. In vitro studies demonstrated that the compound can inhibit viral replication in certain models, suggesting mechanisms that may involve interference with viral entry or replication processes. For example, derivatives of piperazine have shown promise as inhibitors of viral envelope proteins, which could be relevant for developing antiviral therapies .

The mechanism by which 2-(Piperazin-1-yl)cyclohexanol exerts its biological effects is thought to involve:

- Receptor Interaction: The piperazine moiety can interact with neurotransmitter receptors, potentially modulating neurotransmission.

- Hydrogen Bonding: The hydroxyl group may form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or viral replication pathways.

Comparative Analysis with Similar Compounds

To further understand the unique properties of 2-(Piperazin-1-yl)cyclohexanol, comparisons with structurally related compounds are useful:

| Compound | Structure | Notable Activity |

|---|---|---|

| (1S,2S)-Cyclohexane-1,2-diamine | Lacks piperazine ring | Limited biological activity |

| (1S,2S)-2-Piperazin-1-yl-ethanol | Ethanol instead of cyclohexanol | Moderate antimicrobial activity |

The combination of the piperazine ring with the cyclohexanol moiety in 2-(Piperazin-1-yl)cyclohexanol appears to enhance its biological activity compared to these related compounds.

Case Studies

Several case studies have highlighted the application of 2-(Piperazin-1-yl)cyclohexanol in drug development:

- Antimicrobial Drug Development: A study focused on synthesizing derivatives based on this compound led to the identification of more potent analogs against resistant strains like MRSA .

- Neurotransmitter Modulation: Research exploring its effects on neurotransmitter transporters indicated potential applications in treating mood disorders by acting as a triple reuptake inhibitor .

特性

IUPAC Name |

2-piperazin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUZPOZJAVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424404 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759402-42-1 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。